molecular formula C8H8F3NO2 B12099497 2-Methoxy-6-(trifluoromethoxy)aniline

2-Methoxy-6-(trifluoromethoxy)aniline

Cat. No.: B12099497
M. Wt: 207.15 g/mol
InChI Key: KGZGRXLFOGQTLL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-(trifluoromethoxy)aniline, undergoes substitution with a methoxy group under basic conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-6-(trifluoromethoxy)aniline may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are employed.

Major Products Formed

    Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Corresponding aniline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-6-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H8F3NO2/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11/h2-4H,12H2,1H3

InChI Key

KGZGRXLFOGQTLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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